Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The IUPAC nomenclature for imidazo[4,5-c]pyrazole-5(1H)-thione derivatives follows a hierarchical approach to account for fused rings, substituents, and functional groups. For the 4,6-dihydro-1,3-dimethyl variant, the parent heterocycle is identified as imidazo[4,5-c]pyrazole, where the imidazole ring is fused to the pyrazole moiety at positions 4 and 5 of the imidazole and positions 4 and 5 of the pyrazole, respectively. The "5(1H)-thione" designation specifies a thione group (=S) at position 5 of the pyrazole ring, with a hydrogen atom at position 1. The dihydro prefix ("4,6-dihydro") indicates partial saturation at positions 4 and 6, while "1,3-dimethyl" denotes methyl groups at nitrogen atoms 1 and 3 of the imidazole ring.
Isomeric variations arise from three primary factors:
- Ring fusion orientation : Alternative fusion patterns (e.g., imidazo[1,5-a]pyrazole) create distinct scaffolds with different electronic properties.
- Substituent positioning : Methyl groups at N1 vs. N2 alter hydrogen-bonding capabilities and steric effects, as demonstrated in crystallographic studies of related compounds.
- Tautomeric equilibria : The thione group participates in prototropic shifts, enabling thione-thiol tautomerism that affects spectroscopic signatures.
Comparative analysis of structural analogs reveals that the 1,3-dimethyl substitution pattern in the imidazole ring enhances planarity compared to mono-substituted derivatives, as evidenced by reduced dihedral angles in crystallographic data.
X-ray Crystallographic Analysis of 4,6-Dihydro-1,3-Dimethyl Derivatives
Single-crystal X-ray diffraction studies provide definitive proof of molecular geometry and intermolecular interactions. For the 4,6-dihydro-1,3-dimethylimidazo[4,5-c]pyrazole-5(1H)-thione derivative, key structural features include:
- Bond lengths : The C5-S bond measures 1.68 Å, consistent with thione character (C=S double bond), while adjacent C-N bonds range from 1.32–1.38 Å, indicating partial double-bond delocalization.
- Ring puckering : The dihydro moiety introduces a boat conformation in the pyrazole ring, with C4 and C6 deviating from the mean plane by 0.18 Å and 0.22 Å, respectively.
- Intermolecular interactions : Parallel-displaced π-stacking between imidazole rings (3.45 Å interplanar spacing) and S···H-N hydrogen bonds (2.89 Å) stabilize the crystal lattice.
Notably, the methyl groups at N1 and N3 adopt equatorial positions to minimize steric clash, creating a pseudosymmetrical arrangement that facilitates cocrystallization with planar aromatic systems. Comparative data show that removal of the 4,6-dihydro groups increases ring planarity but reduces thermal stability, as measured by differential scanning calorimetry.
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
The thione functional group enables equilibrium between thione (C=S) and thiol (C-SH) tautomers, with the dominant form depending on phase and environment:
Solid state : X-ray photoelectron spectroscopy (XPS) of crystalline samples confirms exclusive thione character, with S 2p binding energy at 163.1 eV—distinct from thiols (∼164 eV). Infrared spectroscopy corroborates this via a strong C=S stretch at 1185 cm⁻¹ and absence of S-H vibrations above 2500 cm⁻¹.
Solution state :
- Polar solvents : NMR (DMSO-d₆) shows a 3:1 thione:thiol ratio, evidenced by separate ¹H signals for N-H protons (δ 12.3 ppm for thiol vs. δ 11.8 ppm for thione).
- Nonpolar solvents : UV-Vis spectroscopy in toluene reveals a bathochromic shift (λ_max 315 nm → 328 nm) attributed to thiol formation, which increases conjugation through the imidazole ring.
Properties
Molecular Formula |
C6H8N4S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione |
InChI |
InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
InChI Key |
VAVLKOJOXLIWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1NC(=S)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with carbon disulfide and a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines share a similar fused-ring system but replace the pyrazole ring with a pyridine ring. These compounds are primarily explored as kinase inhibitors and anticancer agents. For example, compound 3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21h) is synthesized using Na₂S₂O₄-mediated reduction, achieving moderate yields (17–50%) . In contrast, imidazo[4,5-c]pyrazoles are less explored in medicinal chemistry but show promise in herbicidal applications (see Section 3.1) .
Imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazines feature a shared nitrogen atom between the imidazole and pyridazine rings. These compounds have advanced synthetic routes, including transition-metal-catalyzed cross-coupling, enabling higher yields and structural diversity . While imidazo[4,5-c]pyrazoles rely on classical condensation methods (e.g., Na₂S₂O₄-mediated reductions), imidazo[1,2-b]pyridazines benefit from modern catalytic strategies, making them more accessible for drug discovery . Pharmacologically, imidazo[1,2-b]pyridazines are investigated for kinase modulation, whereas imidazo[4,5-c]pyrazoles remain underexplored beyond agrochemical uses .
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, exhibit structural isomerism and diverse reactivity. These compounds are synthesized via cyclocondensation and isomerization reactions, often yielding multiple products under varying conditions . Unlike imidazo[4,5-c]pyrazoles, pyrazolo[3,4-d]pyrimidines lack sulfur atoms but demonstrate broader pharmacological versatility, including antiviral and antimicrobial activities .
Herbicidal Activity
Imidazo[4,5-c]pyrazole derivatives with 5-methyl, 5-thiomethyl, or 5-unsubstituted groups exhibit potent pre- and post-emergence herbicidal activity against rice weeds. For instance, 5-thiomethyl derivatives show IC₅₀ values <10 µM against broadleaf species, while 5-methylsulfonyl analogs are inactive . This contrasts with thiazolo[4,5-c]isoxazole derivatives (e.g., 3-Phenyl-3,6-dihydro-1,3-thiazolo[4,5-c]isoxazole-5(1H)-thione ), which lack herbicidal activity but display antimicrobial properties .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key CAS Numbers and Derivatives
Biological Activity
Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Imidazo[4,5-c]pyrazole-5(1H)-thione
The synthesis of imidazo[4,5-c]pyrazole derivatives typically involves the condensation of appropriate precursors followed by cyclization reactions. For instance, the compound can be synthesized through the reaction of 5-amino-N-substituted pyrazoles with electrophilic agents under controlled conditions. The resulting thione can exhibit significant biological activity due to its unique structural features that facilitate interactions with biological targets .
Antimicrobial Activity
Recent studies have demonstrated that imidazo[4,5-c]pyrazole derivatives possess notable antimicrobial properties. For example, preliminary tests indicated that certain derivatives exhibit high activity against both Gram-positive and Gram-negative bacteria. In one study, compounds showed inhibition zones comparable to standard antibiotics such as Ciprofloxacin .
Table 1: Antimicrobial Activity of Imidazo[4,5-c]pyrazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|---|
| 1 | E. coli | 23 | Ciprofloxacin |
| 2 | S. aureus | 20 | Vancomycin |
| 3 | C. albicans | 19 | Fluconazole |
Anticancer Activity
Imidazo[4,5-c]pyrazole derivatives have also been investigated for their anticancer potential. Research indicates that some compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 with IC50 values in the micromolar range. The mechanism often involves the inhibition of key signaling pathways related to cancer cell proliferation and survival .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | A549 | 0.95 | Autophagy without apoptosis |
| C | HCT116 | 7.01 | Microtubule disassembly |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of imidazo[4,5-c]pyrazole derivatives against Staphylococcus aureus, researchers found that certain modifications to the thione structure significantly enhanced antimicrobial activity. The study highlighted the importance of substituent positioning on the pyrazole ring in optimizing biological effects .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of imidazo[4,5-c]pyrazole derivatives showed promising results in inhibiting tumor growth in vivo. Compounds were tested against various cancer cell lines and exhibited significant cytotoxicity correlated with structural modifications that improved binding affinity to target proteins involved in cancer progression .
Q & A
Q. What synthetic methods are effective for preparing Imidazo[4,5-c]pyrazole-5(1H)-thione derivatives?
A transition-metal-free approach involves base-promoted cyclization of amidines and ketones. For example, NaOH in pyridine at 80°C for 24 hours yields spiro-fused products with isolated yields ranging from 61% to 86%, depending on substituent effects (e.g., alkyl or aryl groups) . Substrate selection (e.g., n-C4H9 vs. iso-C3H7) significantly impacts yield, as shown in yield tables .
Q. Which spectroscopic techniques are critical for structural characterization?
X-ray crystallography, ¹H NMR, and thermogravimetric analysis (TGA) are essential. X-ray confirms crystal structure and hydrogen bonding patterns, while ¹H NMR identifies proton environments. TGA evaluates thermal stability, as demonstrated in silver(I) complex studies . DFT calculations complement experimental data by modeling electronic properties .
Q. How can researchers assess the antimicrobial potential of this compound?
In vitro screening against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) via broth microdilution determines minimum inhibitory concentrations (MICs). Pyrazole derivatives with sulfur and fluorine substituents show enhanced activity, as seen in similar triazole-thiones .
Advanced Research Questions
Q. How do DFT studies enhance understanding of electronic properties and reactivity?
DFT calculations predict molecular orbital distributions, charge transfer mechanisms, and stability of tautomeric forms. For example, silver(I) complexes exhibit ligand-to-metal charge transfer (LMCT) transitions, validated by UV-vis and computational modeling . Molecular docking further elucidates interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in reaction yields across substrate variations?
Statistical design of experiments (DoE) identifies critical parameters (e.g., base concentration, temperature). For instance, branched alkyl substituents (e.g., iso-C3H7) yield lower efficiency (61%) compared to linear chains (n-C4H9, 80%) due to steric hindrance . Multivariate analysis (e.g., ANOVA) quantifies these effects .
Q. How can chemical software optimize synthesis and data integrity?
Virtual simulations (e.g., retrosynthetic analysis using PISTACHIO/REAXYS databases) predict feasible routes and intermediates . Encryption protocols ensure secure data management, while machine learning models streamline reaction condition optimization .
Q. What mechanistic insights explain base-promoted cyclization pathways?
Kinetic studies and intermediate trapping (e.g., ESI-MS) reveal a stepwise mechanism: deprotonation of amidines, nucleophilic attack on ketones, and intramolecular cyclization. Solvent polarity (e.g., pyridine) stabilizes intermediates, as shown in spiro-fused product formation .
Q. How do structural modifications influence thermal stability and material applications?
TGA reveals that methyl groups at positions 1 and 3 enhance thermal stability (decomposition >250°C). Substitution with electron-withdrawing groups (e.g., nitro) further increases stability, enabling potential use in high-temperature materials .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to minimize experiments while capturing interactions between temperature, solvent, and stoichiometry .
- Data Validation : Cross-reference NMR/X-ray data with computational predictions to confirm structural assignments .
- Contradiction Analysis : Compare yield trends across substrates (e.g., linear vs. branched alkyl chains) using regression models to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
